molecular formula C16H19N3O3 B14793517 3(2H)-Pyridazinone, 2-[3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]propyl]-

3(2H)-Pyridazinone, 2-[3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]propyl]-

Cat. No.: B14793517
M. Wt: 301.34 g/mol
InChI Key: FJNRJBQUOQLUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

GYKI-12743 undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for hydrogenation and various alkylating agents for substitution reactions. The major products formed from these reactions are intermediates that eventually lead to the final compound, GYKI-12743 .

Comparison with Similar Compounds

GYKI-12743 is unique in its specific targeting of postsynaptic vascular alpha-adrenoceptors. Similar compounds include:

    Prazosin: Another alpha-adrenergic receptor antagonist used to treat hypertension.

    Phentolamine: A non-selective alpha-adrenergic antagonist used in the management of hypertensive emergencies.

    Doxazosin: An alpha-1 adrenergic receptor antagonist used for treating high blood pressure and urinary retention associated with benign prostatic hyperplasia.

GYKI-12743 stands out due to its specific action on postsynaptic receptors and its additional potassium channel opening effects .

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-16-7-3-9-18-19(16)10-4-8-17-11-13-12-21-14-5-1-2-6-15(14)22-13/h1-3,5-7,9,13,17H,4,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNRJBQUOQLUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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